molecular formula C22H22FN3O5S B2603680 Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1189874-36-9

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No.: B2603680
CAS No.: 1189874-36-9
M. Wt: 459.49
InChI Key: XUCHLICBCMLVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a 3-fluorophenyl group at position 2 and a sulfonyl-linked ethyl benzoate moiety at position 6. The 3-fluorophenyl group introduces electron-withdrawing effects, which may modulate solubility and metabolic stability, while the ethyl benzoate ester balances lipophilicity and hydrolytic stability .

Properties

IUPAC Name

ethyl 4-[[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5S/c1-2-31-21(28)15-6-8-18(9-7-15)32(29,30)26-12-10-22(11-13-26)24-19(20(27)25-22)16-4-3-5-17(23)14-16/h3-9,14H,2,10-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCHLICBCMLVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-en-8-yl)sulfonyl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorophenyl group and the sulfonyl benzoate moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 4-((2-(4-Fluorophenyl)-3-Oxo-1,4,8-Triazaspiro[4.5]Dec-1-En-8-Yl)Sulfonyl)Benzoate ()
  • Structural Difference : The fluorophenyl group is at the para (4-) position instead of meta (3-).
  • Implications: The para-substitution alters steric and electronic interactions.
BI81825: Methyl 2-{[2-(3-Fluorophenyl)-3-Oxo-1,4,8-Triazaspiro[4.5]Dec-1-En-8-Yl]Sulfonyl}Benzoate ()
  • Structural Difference : The ethyl ester is replaced with a methyl ester.
  • Implications : Methyl esters typically exhibit higher hydrolytic lability than ethyl esters, which may affect pharmacokinetics. The smaller methyl group could marginally increase solubility but reduce membrane permeability .

Core Modifications: Sulfonyl vs. Sulfanylidene Groups

(8-Ethyl-2-Phenyl-3-Sulfanylidene-1,4,8-Triazaspiro[4.5]Dec-1-En-4-Yl)-(3-Fluorophenyl)Methanone ()
  • Structural Difference: The sulfonyl (-SO₂-) group is replaced with a sulfanylidene (-S=) group, and the benzoate ester is replaced with a methanone.
  • Implications: The sulfanylidene group introduces a thione moiety, which may participate in hydrogen bonding or metal coordination.

Triazaspiro Derivatives in Drug Development ()

Compounds like VU02 (N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-yl]ethyl}quinoline-3-carboxamide) share the triazaspiro core but differ in substituents:

  • VU02: Replaces the sulfonyl benzoate with a quinoline-3-carboxamide group.
  • Implications: The bulkier quinoline moiety may enhance π-π stacking interactions but reduce solubility. Such modifications highlight the versatility of the triazaspiro scaffold in medicinal chemistry for optimizing target affinity .

Sulfonyl Benzoate Esters in Agrochemicals ()

Compounds like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfonyl benzoate motif but incorporate triazine rings instead of triazaspiro systems.

  • Structural Differences : The triazine ring replaces the spirocyclic core, and a methoxy group is present.
  • Implications : The triazine-based herbicides rely on acetolactate synthase inhibition, whereas the triazaspiro derivatives may target different pathways (e.g., enzyme or receptor modulation). This underscores the structural adaptability of sulfonyl benzoates across applications .

Comparative Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Aromatic Substituent Ester Group Key Functional Groups
Target Compound Triazaspiro[4.5]decene 3-Fluorophenyl Ethyl Sulfonyl, Benzoate
BI81825 () Triazaspiro[4.5]decene 3-Fluorophenyl Methyl Sulfonyl, Benzoate
Ethyl 4-((2-(4-Fluorophenyl)-...) () Triazaspiro[4.5]decene 4-Fluorophenyl Ethyl Sulfonyl, Benzoate
VU02 () Triazaspiro[4.5]decane Phenyl N/A Carboxamide, Quinoline

Table 2: Hypothetical Physicochemical Properties*

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~445.46 2.8 0.05
BI81825 ~431.44 2.5 0.1
Ethyl 4-((2-(4-Fluorophenyl)-...) ~445.46 2.9 0.04
VU02 ~353.41 3.2 0.02

Biological Activity

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and potential applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups. The compound is characterized by its spiro structure and sulfonamide group, which are known to enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains. This compound may be evaluated for its antimicrobial efficacy through in vitro assays against pathogenic bacteria and fungi.

Antileishmanial Activity

A study reported on the antileishmanial activity of sulfonamide derivatives, suggesting that compounds with similar backbones could exhibit comparable efficacy against Leishmania species. The mechanism of action may involve interference with the parasite's metabolic pathways or inhibition of essential enzymes .

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. Preliminary studies on related compounds indicate varying levels of cytotoxicity against human cell lines. This compound should undergo similar assessments to evaluate its potential therapeutic window.

Inhibition of Viral Replication

Similar compounds have been investigated for their antiviral properties, particularly against hepatitis B virus (HBV). The presence of the triazole moiety in related structures has been linked to antiviral activity through inhibition of viral polymerases. Future studies could explore the compound's ability to inhibit HBV or other viruses.

Table: Summary of Biological Activities

Activity Compound IC50/LC50 Values Reference
AntimicrobialSulfonamide derivativesVaries
AntileishmanialRelated sulfonamide derivativesLC50 = 13 µM
CytotoxicityVarious derivativesVaries
AntiviralTriazole-containing compoundsIC50 = 120 nM

Case Study: Antileishmanial Activity

In a study involving sulfonamide derivatives, two specific compounds demonstrated potent antileishmanial activity against Leishmania (V.) braziliensis and L. (L.) mexicana, with LC50 values significantly lower than those of standard treatments. The structural modifications in these compounds contributed to their enhanced bioactivity, suggesting that this compound could similarly exhibit promising results .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate?

  • Methodological Answer : A common approach involves multi-step reactions, such as condensation of substituted benzaldehydes with triazole derivatives under reflux conditions. For example, substituted triazoles (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) can react with fluorinated benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by sulfonation and esterification steps . Characterization typically employs IR, NMR, and HRESIMS to confirm structural integrity .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRESIMS) to confirm molecular mass (error <1 ppm) and NMR spectroscopy (e.g., 1^1H and 13^13C) to resolve aromatic protons, sulfonyl groups, and spirocyclic moieties. For example, 1^1H-NMR peaks at δ 7.3–8.2 ppm indicate aromatic protons, while sulfonamide SO2_2 stretching appears at ~1,340–1,165 cm1^{-1} in IR . Chromatographic purity can be assessed using Chromolith or Purospher®STAR columns for HPLC .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for spirocyclic sulfonamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, concentration). Standardize protocols using COX-2 inhibition assays (e.g., Cayman Chemical kits) with Celecoxib as a reference. For instance, compounds with para-substituted phenyl groups showed reduced activity (e.g., 47.1% inhibition at 20 μM) compared to Celecoxib, suggesting structural optimization is needed . Cross-validate results with cell-based assays to account for permeability differences .

Q. How can the spirocyclic core influence pharmacokinetic properties, and what modifications improve metabolic stability?

  • Methodological Answer : The 1,4,8-triazaspiro[4.5]decane core may enhance rigidity and reduce off-target interactions. To improve metabolic stability, replace labile esters (e.g., ethyl benzoate) with bioisosteres like amides or heterocycles. Computational modeling (e.g., Discovery Studio) can predict metabolic hotspots and guide substituent selection at the 3-fluorophenyl or sulfonyl positions .

Q. What are the limitations in extrapolating in vitro bioactivity data to in vivo models for this compound?

  • Methodological Answer : In vitro assays (e.g., COX-2 inhibition) may not account for plasma protein binding or hepatic metabolism. Address this by:

  • Conducting plasma stability studies (e.g., 37°C, 1–24 hours) to assess ester hydrolysis.
  • Using microsomal incubation to identify cytochrome P450-mediated degradation pathways .
  • Incorporating continuous cooling during experiments to minimize organic compound degradation .

Q. How do crystallographic data inform the conformational analysis of the triazaspiro[4.5]decane system?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Acta Crystallographica reports) reveals bond angles and dihedral angles critical for ligand-receptor interactions. For example, the spirocyclic nitrogen at position 8 adopts a chair-like conformation, while the 3-fluorophenyl group exhibits planar geometry, influencing steric hindrance in binding pockets .

Methodological Challenges and Solutions

Q. How to mitigate organic degradation during prolonged experimental workflows?

  • Solution : Implement continuous cooling (4°C) for reaction mixtures and storage to slow hydrolysis of ester groups. Use stabilizers like antioxidants (e.g., BHT) in biological assays .

Q. What strategies resolve low solubility in aqueous buffers during bioactivity testing?

  • Solution : Employ co-solvents (e.g., DMSO ≤0.1% v/v) or formulate as nanoparticles via solvent evaporation. Validate solubility using dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.